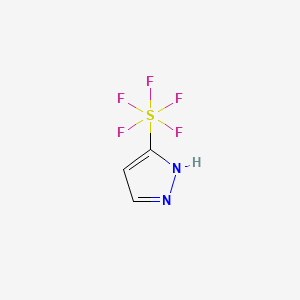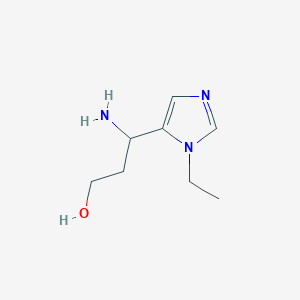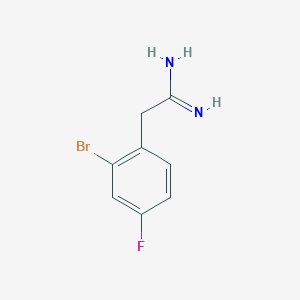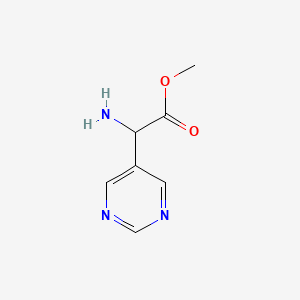![molecular formula C7H8F2N2S B13604046 {4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine CAS No. 62128-86-3](/img/structure/B13604046.png)
{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine is a chemical compound characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a phenyl ring
准备方法
The synthesis of {4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine typically involves the reaction of 4-bromo-1-(difluoromethyl)benzene with thiourea, followed by the reduction of the resulting intermediate with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the hydrazine group to amines or other derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives.
科学研究应用
{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where difluoromethylated compounds have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which {4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine exerts its effects is related to its ability to interact with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways.
相似化合物的比较
{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine can be compared with other similar compounds, such as:
{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine: This compound has a sulfonyl group instead of a sulfanyl group, which can lead to different chemical reactivity and biological activity.
{4-[(Trifluoromethyl)sulfanyl]phenyl}hydrazine: The presence of an additional fluorine atom can further enhance the compound’s stability and lipophilicity.
{4-[(Methyl)sulfanyl]phenyl}hydrazine: The absence of fluorine atoms can result in reduced metabolic stability and different biological properties.
属性
CAS 编号 |
62128-86-3 |
|---|---|
分子式 |
C7H8F2N2S |
分子量 |
190.22 g/mol |
IUPAC 名称 |
[4-(difluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H8F2N2S/c8-7(9)12-6-3-1-5(11-10)2-4-6/h1-4,7,11H,10H2 |
InChI 键 |
IWWOBEQMUODTBU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NN)SC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate](/img/structure/B13603988.png)
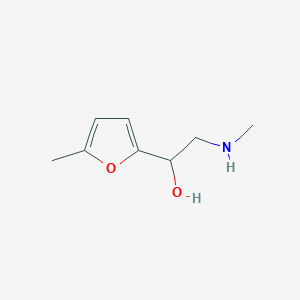
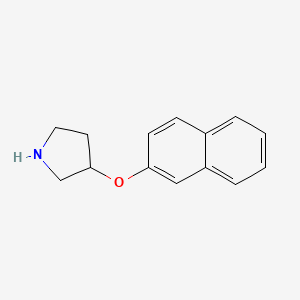
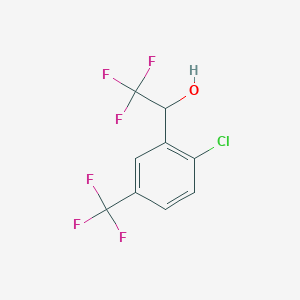
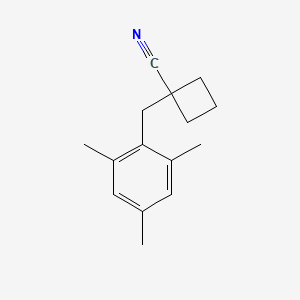
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B13604032.png)

